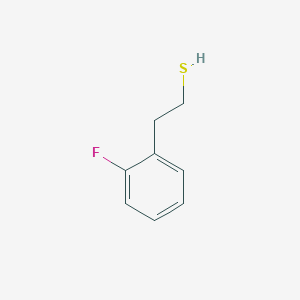

2-Fluorobenzeneethanethiol

Description

Structure

3D Structure

Properties

CAS No. |

1099665-56-1 |

|---|---|

Molecular Formula |

C8H9FS |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-(2-fluorophenyl)ethanethiol |

InChI |

InChI=1S/C8H9FS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 |

InChI Key |

CYVNGKCGAUOWLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCS)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Fluorobenzeneethanethiol from 2-Fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for the preparation of 2-Fluorobenzeneethanethiol, a key intermediate in pharmaceutical research and development, starting from the readily available 2-fluoro-1-iodobenzene. The synthesis involves a multi-step process, including the introduction of a two-carbon side chain via a Sonogashira coupling reaction, followed by reduction and subsequent conversion to the final thiol product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflow.

Overall Synthetic Scheme

The synthesis of this compound from 2-fluoro-1-iodobenzene can be conceptualized as a three-step process. The initial step involves a palladium-catalyzed Sonogashira coupling to introduce a protected acetylene group. This is followed by the reduction of the alkyne to an alkane. The terminal step is the conversion of the resulting functional group into the desired thiol.

Caption: Overall synthetic route from 2-fluoro-1-iodobenzene to this compound.

Step 1: Sonogashira Coupling of 2-Fluoro-1-iodobenzene

The initial step focuses on the formation of a carbon-carbon bond by coupling 2-fluoro-1-iodobenzene with a protected acetylene, such as ethynyltrimethylsilane. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Experimental Protocol

A detailed protocol for a representative Sonogashira coupling reaction is provided below. This protocol is based on established methodologies for palladium-catalyzed cross-coupling reactions.

Materials:

-

2-Fluoro-1-iodobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

Procedure:

-

To a dry, inert-atmosphere flask, add 2-fluoro-1-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and triethylamine (2.0 eq).

-

To this stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(2-Fluorophenyl)-1-ethynyl-trimethylsilane.

Quantitative Data

| Parameter | Value |

| Reactants | |

| 2-Fluoro-1-iodobenzene | 1.0 eq |

| Ethynyltrimethylsilane | 1.2 eq |

| Catalysts | |

| Pd(PPh₃)₂Cl₂ | 0.02 eq |

| CuI | 0.04 eq |

| Base | |

| Triethylamine | 2.0 eq |

| Solvent | Toluene |

| Temperature | 70 °C |

| Reaction Time | 4-8 hours (monitor by TLC/GC) |

| Typical Yield | 85-95% |

Step 2: Reduction of the Alkyne

The second step involves the reduction of the carbon-carbon triple bond of the protected alkyne to a single bond. This can be achieved through catalytic hydrogenation.

Experimental Protocol

Materials:

-

2-(2-Fluorophenyl)-1-ethynyl-trimethylsilane

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 2-(2-Fluorophenyl)-1-ethynyl-trimethylsilane (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

-

Add 10% palladium on carbon (5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 1-Fluoro-2-(2-trimethylsilylethyl)benzene.

Quantitative Data

| Parameter | Value |

| Reactant | |

| 2-(2-Fluorophenyl)-1-ethynyl-trimethylsilane | 1.0 eq |

| Catalyst | |

| 10% Palladium on Carbon | 5-10 mol% |

| Solvent | Methanol or Ethyl Acetate |

| Reactant | Hydrogen gas (1-4 atm) |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours (monitor by TLC/GC) |

| Typical Yield | >95% |

Step 3: Synthesis of the Thiol

The final step is the conversion of the silyl-protected ethylbenzene intermediate to the target thiol. This can be achieved by first converting the intermediate to a halide followed by substitution with a sulfur nucleophile, or potentially through a more direct route. A common method involves the conversion to an alcohol, followed by conversion to a leaving group and substitution. For simplicity, a direct conversion from an activated intermediate is often preferred. Assuming a conversion to a bromide intermediate (1-bromo-2-(2-fluorophenyl)ethane), the subsequent thiolation is described.

Experimental Protocol (via Bromide Intermediate)

Materials:

-

1-Bromo-2-(2-fluorophenyl)ethane (assumed intermediate)

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

Procedure:

-

Dissolve 1-bromo-2-(2-fluorophenyl)ethane (1.0 eq) in ethanol.

-

Add thiourea (1.1 eq) and reflux the mixture.

-

Monitor the formation of the isothiouronium salt by TLC.

-

After the reaction is complete, add a solution of sodium hydroxide (2.5 eq in water) to the mixture and continue to reflux to hydrolyze the salt.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Quantitative Data

| Parameter | Value |

| Reactants | |

| 1-Bromo-2-(2-fluorophenyl)ethane | 1.0 eq |

| Thiourea | 1.1 eq |

| Base for Hydrolysis | |

| Sodium Hydroxide | 2.5 eq |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours (thiouronium salt formation) |

| 1-2 hours (hydrolysis) | |

| Typical Yield | 70-85% |

Experimental Workflow Visualization

Caption: High-level experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of a synthetic route to this compound. Researchers should note that reaction conditions may require optimization based on laboratory-specific equipment and reagent purity. Standard safety precautions should be followed when handling all chemicals.

An In-depth Technical Guide to the Synthesis of 2-Fluorobenzeneethanethiol via Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 2-Fluorobenzeneethanethiol. The described methodology is based on a two-step nucleophilic substitution pathway, commencing with the readily available starting material, 2-(2-fluorophenyl)ethanol. This process involves the conversion of the alcohol to a tosylate intermediate, which is subsequently transformed into the desired thiol. This guide offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful execution of this synthesis in a laboratory setting.

Synthetic Strategy: A Two-Step Nucleophilic Substitution Approach

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the activation of the primary alcohol group of 2-(2-fluorophenyl)ethanol by converting it into a p-toluenesulfonate (tosylate) ester. Tosylates are excellent leaving groups, rendering the adjacent carbon atom susceptible to nucleophilic attack.

The second step is a nucleophilic substitution reaction where the tosylate group is displaced by a sulfur nucleophile. For this purpose, thiourea is employed as a safe and effective source of sulfur. The reaction proceeds through an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final product, this compound.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of thiols from alcohols via tosylate intermediates. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 2-(2-Fluorophenyl)ethyl Tosylate

This procedure details the conversion of 2-(2-fluorophenyl)ethanol to its corresponding tosylate ester.

Materials:

-

2-(2-Fluorophenyl)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 equivalents) to the stirred solution.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-fluorophenyl)ethyl tosylate.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Figure 2: Experimental workflow for the synthesis of 2-(2-Fluorophenyl)ethyl Tosylate.

Step 2: Synthesis of this compound

This procedure outlines the conversion of the tosylate intermediate to the final thiol product.

Materials:

-

2-(2-Fluorophenyl)ethyl tosylate

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(2-fluorophenyl)ethyl tosylate (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reflux the mixture for 4-6 hours. Monitor the formation of the isothiouronium salt intermediate by TLC.

-

After cooling to room temperature, add a solution of sodium hydroxide (3 equivalents) in water to the reaction mixture.

-

Reflux the resulting mixture for an additional 2-3 hours to effect hydrolysis of the isothiouronium salt.

-

Cool the reaction mixture to room temperature and then acidify to a pH of approximately 2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Figure 3: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound. The yields are based on analogous reactions reported in the literature and serve as a benchmark for this synthetic sequence.

Table 1: Reagent Quantities for the Synthesis of 2-(2-Fluorophenyl)ethyl Tosylate

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 2-(2-Fluorophenyl)ethanol | 140.15 | 1.0 | x | 140.15x | 126.26x | 1.11 |

| p-Toluenesulfonyl chloride | 190.65 | 1.2 | 1.2x | 228.78x | - | - |

| Pyridine | 79.10 | 1.5 | 1.5x | 118.65x | 121.07x | 0.98 |

Note: 'x' represents the starting moles of 2-(2-fluorophenyl)ethanol.

Table 2: Reagent Quantities for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass (g) |

| 2-(2-Fluorophenyl)ethyl Tosylate | 294.34 | 1.0 | y | 294.34y |

| Thiourea | 76.12 | 1.1 | 1.1y | 83.73y |

| Sodium Hydroxide | 40.00 | 3.0 | 3.0y | 120.00y |

Note: 'y' represents the starting moles of 2-(2-fluorophenyl)ethyl tosylate.

Table 3: Expected Yields

| Step | Product | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 2-(2-Fluorophenyl)ethyl Tosylate | 294.34x | 85-95% |

| 2 | This compound | 156.23y | 70-85% |

Signaling Pathway (Reaction Mechanism)

The reaction proceeds via a well-established SN2 mechanism.

Figure 4: Reaction mechanism for the synthesis of this compound.

This in-depth guide provides the necessary information for the successful synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable compound for their scientific endeavors.

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluorobenzeneethanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted spectroscopic data for 2-Fluorobenzeneethanethiol, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comprehensive analysis based on the well-established spectroscopic characteristics of its constituent functional groups: the 2-fluorophenyl group and the ethanethiol moiety. The data herein is compiled from spectral information of analogous compounds, including 2-fluorotoluene and ethanethiol, to offer a reliable predictive model of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and foundational principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.15 - 7.30 | m | 2H | Ar-H | Aromatic protons ortho and para to the ethylthio group. |

| ~ 7.00 - 7.10 | m | 2H | Ar-H | Aromatic protons meta to the ethylthio group. |

| ~ 2.95 | t | 2H | Ar-CH ₂-CH₂-SH | Methylene group adjacent to the aromatic ring. |

| ~ 2.70 | q | 2H | Ar-CH₂-CH ₂-SH | Methylene group adjacent to the thiol group. |

| ~ 1.35 | t | 1H | Ar-CH₂-CH₂-SH | Thiol proton. |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 162 (d, J ≈ 245 Hz) | C -F | Carbon directly attached to fluorine, showing a characteristic large coupling constant. |

| ~ 138 (d, J ≈ 7 Hz) | Ar-C -CH₂ | Aromatic carbon attached to the ethyl group. |

| ~ 130 (d, J ≈ 8 Hz) | Ar-C H | Aromatic methine carbon. |

| ~ 128 (d, J ≈ 3 Hz) | Ar-C H | Aromatic methine carbon. |

| ~ 124 (d, J ≈ 4 Hz) | Ar-C H | Aromatic methine carbon. |

| ~ 115 (d, J ≈ 22 Hz) | Ar-C H | Aromatic methine carbon ortho to fluorine. |

| ~ 36 | Ar-C H₂-CH₂-SH | Methylene carbon adjacent to the aromatic ring. |

| ~ 25 | Ar-CH₂-C H₂-SH | Methylene carbon adjacent to the thiol group. |

Solvent: CDCl₃. The 'd' denotes a doublet arising from coupling with ¹⁹F.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2920 - 2980 | Medium | Aliphatic C-H stretch (asymmetric) |

| 2850 - 2890 | Medium | Aliphatic C-H stretch (symmetric) |

| 2550 - 2600 | Weak | S-H stretch (thiol) |

| ~ 1580, 1490, 1450 | Medium-Strong | Aromatic C=C ring stretches |

| ~ 1250 | Strong | C-F stretch |

| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data for this compound

| m/z | Predicted Fragment | Notes |

| 156 | [C₈H₉FS]⁺• | Molecular ion (M⁺•) |

| 123 | [C₇H₆F]⁺ | Loss of -CH₂SH |

| 109 | [C₆H₄F]⁺ | Benzyl cation with fluorine |

| 96 | [C₆H₅S]⁺ | Thiophenol cation radical |

| 61 | [CH₂SH]⁺ | Ethanethiol fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A 45° pulse is often used for quantitative analysis.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The total time between scans is a sum of the pulse width, acquisition time, and a recycle delay.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the neat liquid can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3][4]

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-containing salt plates in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

Ionization : Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway of this compound under electron ionization conditions.

Caption: Predicted EI-MS fragmentation of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 2-Fluorobenzeneethanethiol

Introduction

2-Fluorobenzeneethanethiol is an organosulfur compound featuring a 2-fluorophenyl group attached to an ethanethiol moiety. The presence of the fluorine atom is anticipated to modulate the electronic properties of the aromatic ring and influence the reactivity of the thiol group. This document provides a summary of the predicted physical and chemical properties of this compound, a plausible synthetic route, and expected chemical reactivity, drawing parallels from closely related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties

Quantitative physical property data for this compound is not available. The following table summarizes the physical properties of analogous compounds to provide an estimation.

| Property | 2-Phenylethanethiol[1][2] | 2,4-Difluorobenzenethiol | (2-Fluorophenyl)methanethiol |

| CAS Number | 4410-99-5[2] | 1996-44-7 | 72364-46-6 |

| Molecular Formula | C₈H₁₀S | C₆H₄F₂S | C₇H₇FS |

| Molecular Weight | 138.23 g/mol | 146.16 g/mol | 142.19 g/mol |

| Boiling Point | 217-218 °C (lit.)[2] | 59 °C / 20 mmHg (lit.) | Not Available |

| Density | 1.032 g/mL at 25 °C (lit.)[2] | 1.29 g/mL at 25 °C (lit.) | Not Available |

| Refractive Index | n20/D 1.560 (lit.)[2] | n20/D 1.5235 (lit.) | Not Available |

| Solubility | Insoluble in water, soluble in ethanol.[1] | Not Available | Not Available |

Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of the nucleophilic thiol group and the fluorinated aromatic ring.

Reactivity of the Thiol Group

The thiol group is expected to undergo reactions typical for aliphatic thiols, including:

-

Oxidation: Mild oxidation is expected to yield the corresponding disulfide, while stronger oxidizing agents will lead to the sulfonic acid.

-

Alkylation: The thiol can be readily S-alkylated using alkyl halides in the presence of a base to form thioethers.

-

Addition Reactions: As a nucleophile, the thiol can participate in addition reactions to electrophilic double and triple bonds.[3]

-

Thioacetal Formation: Reaction with aldehydes and ketones will likely form thioacetals.

Reactivity of the Fluorinated Aromatic Ring

The fluorine atom on the benzene ring is an ortho, para-directing deactivator for electrophilic aromatic substitution, due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. Nucleophilic aromatic substitution may be possible under certain conditions, with the fluorine atom potentially acting as a leaving group.

Experimental Protocols

Proposed Synthesis of this compound

A plausible and common method for the synthesis of arylethanethiols involves the reaction of the corresponding phenethyl halide with a sulfur nucleophile.[3][4] The following is a representative protocol adapted from the synthesis of 2-phenylethanethiol.[4]

Reaction:

2-(2-Fluorophenyl)ethyl bromide + Thiourea → S-(2-(2-Fluorophenyl)ethyl)isothiouronium bromide S-(2-(2-Fluorophenyl)ethyl)isothiouronium bromide + NaOH → this compound

Materials:

-

2-(2-Fluorophenyl)ethyl bromide

-

Thiourea

-

95% Ethanol

-

5 M Sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas

Procedure:

-

Formation of the Isothiouronium Salt: In a round-bottomed flask equipped with a reflux condenser, combine 1.0 mole of 2-(2-fluorophenyl)ethyl bromide and 1.1 moles of thiourea in 50 mL of 95% ethanol.

-

Reflux the mixture for 6 hours.

-

Upon cooling, the S-(2-(2-fluorophenyl)ethyl)isothiouronium bromide salt is expected to crystallize.

-

Filter the salt and wash with a small amount of cold ethanol.

-

Hydrolysis to the Thiol: In a two-necked flask equipped for reflux and with a nitrogen inlet, add the S-(2-(2-fluorophenyl)ethyl)isothiouronium bromide salt.

-

Add 300 mL of 5 M sodium hydroxide solution.

-

Reflux the mixture for 2 hours under a slow stream of nitrogen.

-

Cool the reaction mixture to room temperature.

-

Work-up: Carefully acidify the cooled reaction mixture with 2 M hydrochloric acid until the solution is acidic to litmus paper.

-

The this compound will separate as an oily layer.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The crude product can be purified by vacuum distillation.

Visualizations

References

Technical Guide: Solubility Profiling of 2-Fluorobenzeneethanethiol in Organic Solvents

Executive Summary

Theoretical Solubility Profile

2-Fluorobenzeneethanethiol is a molecule featuring a polar thiol (-SH) group and a largely nonpolar fluorinated aromatic ring. This amphiphilic nature dictates its solubility behavior according to the principle of "like dissolves like."

-

High Solubility Expected In:

-

Aromatic Solvents: Toluene, Benzene, Xylenes. The benzene ring of the solute will have strong affinity for similar aromatic solvents.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These solvents are of intermediate polarity and are excellent general solvents for many organic compounds.

-

Ethers: Diethyl ether, Tetrahydrofuran (THF). The ether oxygen can act as a hydrogen bond acceptor for the thiol proton, while the alkyl groups solvate the aromatic ring.

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO). These solvents can solvate both the polar and nonpolar regions of the molecule effectively.

-

-

Moderate to Low Solubility Expected In:

-

Alcohols: Methanol, Ethanol. While the thiol group can hydrogen bond with alcohols, the bulky, nonpolar fluorobenzene ring may limit extensive solvation.

-

Nonpolar Aliphatic Solvents: Hexane, Heptane, Cyclohexane. The polarity of the thiol group will likely reduce solubility in these highly nonpolar solvents.

-

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility values for this compound in various organic solvents have not been published in readily accessible literature. The experimental protocol provided in Section 4.0 is designed to enable researchers to generate this critical data. Upon determination, data should be recorded in a structured format as shown below.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Classification | Molarity (mol/L) | Grams/Liter (g/L) |

|---|---|---|---|

| Toluene | Aromatic | Data to be determined | Data to be determined |

| Dichloromethane | Chlorinated | Data to be determined | Data to be determined |

| Tetrahydrofuran | Ether | Data to be determined | Data to be determined |

| Acetone | Ketone | Data to be determined | Data to be determined |

| Ethyl Acetate | Ester | Data to be determined | Data to be determined |

| Methanol | Alcohol | Data to be determined | Data to be determined |

| n-Hexane | Aliphatic | Data to be determined | Data to be determined |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The saturation shake-flask method is the gold-standard for determining thermodynamic solubility.[1][2] This protocol is adapted for the analysis of this compound.

4.1 Materials and Reagents

-

This compound (>98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of handling solvent vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument.

4.2 Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. A general starting point is to add approximately 10-20 mg of the compound into each vial.[1]

-

Solvent Addition: Add a known volume (e.g., 2-5 mL) of the desired organic solvent to each vial. The key is to ensure undissolved solid remains visible, confirming that a saturated solution will be formed.[2]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with some systems requiring up to 72 hours.[1][3] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow solid particles to settle.[1] To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[1]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 4.3) to determine the concentration of this compound.

4.3 Analytical Quantification

Due to the presence of the aromatic ring, HPLC with UV detection is a highly suitable method for quantification.

-

Method: Reversed-Phase HPLC (RP-HPLC)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water.

-

Detection: UV spectrophotometer, monitoring at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 254 nm).

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Generate a calibration curve by plotting absorbance vs. concentration. The concentration of the unknown sample is determined by interpolation from this curve.

For solvents that interfere with UV detection, Gas Chromatography (GC) with a Flame Ionization Detector (FID) may be an appropriate alternative.

Visualized Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Navigating the Stability and Storage of 2-Fluorobenzeneethanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The handling and storage of reactive chemical compounds are critical for ensuring experimental reproducibility, safety, and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability and storage conditions for 2-Fluorobenzeneethanethiol, a thiol derivative of interest in various research and development applications. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from analogous compounds, primarily other thiophenol derivatives and ethanethiols, to provide a robust framework for its handling.

Core Stability Profile

Thiols are known for their susceptibility to oxidation, a primary degradation pathway. The sulfur atom in the thiol group (-SH) can be readily oxidized, especially in the presence of air (oxygen), to form a disulfide bond (S-S), linking two molecules of the thiol. This dimerization can be further oxidized to various sulfur oxides. The presence of a fluorine atom on the benzene ring may influence the reactivity of the thiol group, but the fundamental susceptibility to oxidation remains.

Recommended Storage Conditions

Proper storage is paramount to minimize degradation and maintain the purity of this compound. The following table summarizes the recommended storage conditions based on data from similar thiol compounds.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions, including oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | To minimize contact with oxygen and prevent oxidation to the corresponding disulfide. |

| Container | Tightly sealed, opaque glass container | To prevent exposure to air and light, which can catalyze degradation. |

| Location | Cool, dry, well-ventilated area | To ensure a stable storage environment and mitigate risks associated with flammable materials. |

Incompatible Materials and Handling Precautions

To prevent hazardous reactions and maintain the stability of this compound, it is crucial to avoid contact with the following materials:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions, causing rapid degradation of the thiol.

-

Strong Bases: Can deprotonate the thiol group, increasing its nucleophilicity and reactivity.

-

Strong Acids: May catalyze other unwanted reactions.

Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Logical Workflow for Stability Assessment

A systematic approach is necessary to determine the specific stability profile of this compound. The following workflow outlines the key steps in such an assessment.

Caption: A logical workflow for conducting a comprehensive stability study of this compound.

Potential Degradation Pathway

The primary degradation pathway for this compound is anticipated to be oxidation. The following diagram illustrates this process.

Caption: The likely oxidative degradation pathway of this compound to its disulfide and further oxidation products.

Experimental Protocols for Stability Assessment

A robust stability-indicating method is crucial for accurately determining the shelf-life and degradation profile of this compound.

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of this compound and detect the formation of non-volatile degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical gradient might start from 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

-

Sample Preparation: Dissolve a known concentration of the thiol in the initial mobile phase composition.

-

Procedure:

-

Equilibrate the column with the initial mobile phase.

-

Inject a known volume of the sample.

-

Run the gradient program.

-

Monitor the chromatogram for the main peak of this compound and any new peaks corresponding to degradation products.

-

Calculate the purity by peak area percentage.

-

2. Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify volatile degradation products, such as the disulfide.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.

-

Injection: Split or splitless injection of the sample dissolved in a volatile solvent (e.g., dichloromethane).

-

MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Procedure:

-

Inject the sample into the GC.

-

Run the temperature program.

-

Analyze the resulting mass spectra of the separated peaks to identify the structures of the degradation products by comparing them to mass spectral libraries or by interpreting the fragmentation patterns.

-

Disclaimer: The information provided in this guide is based on the chemical properties of analogous thiol compounds. It is strongly recommended that specific stability studies be conducted on this compound to establish its precise stability profile and optimal storage conditions for your specific application.

Health and Safety Information for 2-Fluorobenzeneethanethiol: A Technical Guide

Hazard Identification and Classification

Due to the lack of specific data for 2-Fluorobenzeneethanethiol, a definitive hazard classification cannot be provided. However, based on analogous compounds, it is prudent to treat this chemical as hazardous. Related compounds exhibit properties such as being flammable liquids and vapors, toxic if swallowed, in contact with skin, or inhaled, and causing serious eye and skin irritation.[1] Many organosulfur compounds also possess a strong, unpleasant odor, often described as a stench.[1]

Precautionary Approach: Until empirical data is available, this compound should be handled as a substance with the potential for high toxicity and flammability.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are not available. The table below presents data for a related compound, 2-Amino-4-fluorobenzenethiol, to provide an estimation of properties.

| Property | Value (for 2-Amino-4-fluorobenzenethiol) |

| Boiling Point | 236.9±20.0 °C (Predicted)[2] |

| Density | 1.319±0.06 g/cm³ (Predicted)[2] |

| pKa | 7.39±0.11 (Predicted)[2] |

Handling and Storage

Safe handling and storage are critical to minimize exposure and risk. The following protocols are recommended based on best practices for handling hazardous thiols and flammable liquids.

Safe Handling

-

Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield to prevent skin and eye contact.[4]

-

Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[3]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[4] Ground and bond containers and receiving equipment to prevent static discharge.

Storage

-

Container: Store in original, tightly sealed containers.[3]

-

Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[3][5]

-

Inert Atmosphere: For air-sensitive compounds, storage under an inert atmosphere (e.g., nitrogen) is recommended.[1]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap.[1] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1] Water spray may be used to cool closed containers.[1]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[4]

Experimental Protocols

Detailed experimental protocols for the safety and toxicology of this compound are not available. The following are general, hypothetical workflows for assessing key toxicological endpoints, which would be necessary to establish a comprehensive safety profile.

Logical Workflow for Safety Assessment

Caption: Logical workflow for assessing the health and safety of a novel chemical.

Signaling Pathway for Cellular Toxicity (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway for cellular toxicity that could be investigated for this compound, focusing on oxidative stress and apoptosis.

References

Navigating the Procurement of 2-Fluorobenzeneethanethiol: A Technical Guide for Researchers

Summary of Commercial Availability

Extensive searches of chemical supplier databases and catalogs did not yield any direct, off-the-shelf commercial sources for 2-Fluorobenzeneethanethiol, also known as 2-(2-Fluorophenyl)ethanethiol. This suggests that the compound is either novel, highly specialized, or not in high demand, and therefore, is not routinely synthesized and stocked by chemical vendors. The primary route for obtaining this specific molecule is through custom chemical synthesis services.

Custom Synthesis Providers

For researchers requiring this compound, engaging a company that specializes in custom synthesis is the most viable approach. These organizations have the expertise and infrastructure to perform multi-step syntheses of compounds not available in the commercial market. When selecting a custom synthesis partner, it is important to consider their track record, technical capabilities, communication, and project management processes.

Several companies offer custom and contract chemistry services, including:

-

Cayman Chemical: Provides contract services for custom chemical synthesis and analysis, catering to the biochemical and pharmaceutical research communities.[1]

-

Senn Chemicals: Specializes in the custom manufacturing of small molecules, peptides, and amino acid derivatives, with cGMP and FDA-inspected facilities.[2]

-

Fluorochem: Offers custom synthesis of a wide range of chemical products, including small molecules and complex organic compounds.[3]

-

GL CHEMTEC: Provides integrated solutions combining small molecule chemistry with polymer design, offering in-house custom synthesis.[4]

-

Catalyst Growth Partners: Offers contract development and manufacturing services with expertise in various reaction chemistries and access to a global supply chain.[5]

Logical Workflow for Custom Chemical Procurement

The process of acquiring a custom-synthesized chemical involves several key stages, from initial inquiry to final product delivery. The following diagram illustrates a typical workflow for procuring a compound like this compound.

Caption: Workflow for procuring a custom-synthesized chemical.

Commercially Available Related Compounds

For preliminary studies, analytical method development, or as potential precursors for the synthesis of this compound, researchers may consider commercially available, structurally related compounds. The following table summarizes key data for some of these molecules.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2-Phenylethanethiol | 4410-99-5 | C₈H₁₀S | 138.23 | Non-fluorinated analog of the target compound.[6] |

| Ethanethiol | 75-08-1 | C₂H₆S | 62.13 | Basic building block.[7] |

| 2-(Perfluorohexyl)ethanethiol | 34451-26-8 | C₈H₅F₁₃S | 380.17 | Highly fluorinated ethanethiol derivative.[8] |

| 2,2,2-Trifluoroethanethiol | 1544-53-2 | C₂H₃F₃S | 116.11 | Trifluoro-substituted ethanethiol.[9] |

| (2-Bromoethyl)benzene | 103-63-9 | C₈H₉Br | 185.06 | A potential precursor for the synthesis of the target compound. |

Experimental Protocols

As this compound is not a stock item, there are no standardized experimental protocols from commercial suppliers. The synthesis would be a custom project, and the chosen synthesis partner would develop a proprietary route. A plausible synthetic approach could involve the reaction of a suitable precursor, such as 2-fluoro-1-(2-bromoethyl)benzene, with a thiolating agent. The development of a specific protocol would be part of the custom synthesis service. Researchers interested in the synthesis of related radiolabeled compounds can refer to literature on the preparation of molecules like O-(2′-[18F]fluoroethyl)-L-tyrosine, which involves the use of reagents like 2-[18F]fluoroethyl bromide.[10]

Conclusion

While this compound is not commercially available off-the-shelf, this guide provides a clear path for its acquisition through custom synthesis. By engaging with a reputable custom synthesis provider, researchers can obtain this and other non-catalogued compounds, enabling the advancement of their scientific and drug discovery endeavors. For initial research phases, the use of commercially available, structurally related compounds can be a valuable strategy.

References

- 1. caymanchem.com [caymanchem.com]

- 2. sennchem.com [sennchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. glchemtec.ca [glchemtec.ca]

- 5. Custom Synthesis and Contract Manufacturing - Catalyst Growth Partners [catalystgp.net]

- 6. 2-苯乙硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ethanethiol - Wikipedia [en.wikipedia.org]

- 8. 2-(Perfluorohexyl)ethanethiol | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

The Formation of 2-Fluorobenzeneethanethiol: A Detailed Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Fluorobenzeneethanethiol, a molecule of interest in medicinal chemistry and materials science. While a direct, single-pot synthesis is not readily found in surveyed literature, a robust and logical multi-step reaction mechanism can be proposed based on fundamental principles of organic chemistry. This document outlines the theoretical reaction mechanism, provides detailed experimental protocols for analogous transformations, and presents key data in a structured format.

Proposed Synthetic Pathway

The formation of this compound can be envisioned through a three-step sequence starting from the readily available precursor, 2'-fluoroacetophenone. This pathway involves:

-

Reduction of the ketone to form 2-fluorophenylethanol.

-

Activation of the alcohol by conversion to a sulfonate ester (tosylate), a good leaving group.

-

Nucleophilic substitution with a thiolating agent to introduce the desired ethanethiol functionality.

The overall transformation is depicted in the workflow below:

Caption: Proposed synthetic workflow for this compound.

Step 1: Reduction of 2'-Fluoroacetophenone

The initial step involves the reduction of the carbonyl group of 2'-fluoroacetophenone to a hydroxyl group, yielding 2-fluorophenylethanol. A common and effective reagent for this transformation is sodium borohydride (NaBH₄) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

Reaction Mechanism

The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent to afford the alcohol.

Caption: Mechanism of ketone reduction.

Experimental Protocol (Analogous)

-

Materials: 2'-Fluoroacetophenone, Sodium Borohydride, Methanol, Dichloromethane, 1M HCl, Saturated NaCl solution, Anhydrous MgSO₄.

-

Procedure:

-

Dissolve 2'-fluoroacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluorophenylethanol.

-

Purify the product by flash column chromatography if necessary.

-

| Parameter | Value |

| Reactant Ratio | 1 : 1.5 |

| Temperature | 0 °C to RT |

| Reaction Time | 2-3 hours |

| Typical Yield | >95% |

Step 2: Tosylation of 2-Fluorophenylethanol

The hydroxyl group of 2-fluorophenylethanol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.

Reaction Mechanism

The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. Pyridine acts as a base to deprotonate the resulting oxonium ion and neutralize the HCl byproduct, driving the reaction to completion.

Caption: Mechanism of alcohol tosylation.

Experimental Protocol (Analogous)

-

Materials: 2-Fluorophenylethanol, p-Toluenesulfonyl Chloride, Pyridine, Dichloromethane, 1M HCl, Saturated NaHCO₃ solution, Saturated NaCl solution, Anhydrous MgSO₄.

-

Procedure:

-

Dissolve 2-fluorophenylethanol (1.0 eq) in pyridine (or dichloromethane with pyridine as a base) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude 2-fluorophenethyl tosylate can be purified by recrystallization or column chromatography.

-

| Parameter | Value |

| Reactant Ratio | 1 : 1.2 |

| Temperature | 0 °C to RT |

| Reaction Time | 12-18 hours |

| Typical Yield | 80-90% |

Step 3: Thiolation of 2-Fluorophenethyl Tosylate

The final step is the introduction of the thiol group via a nucleophilic substitution reaction. The tosylate is an excellent leaving group, and it can be displaced by a sulfur nucleophile. A common method involves the use of thiourea, which forms a stable isothiouronium salt intermediate, followed by basic hydrolysis to yield the thiol.

Reaction Mechanism

This is a classic Sₙ2 reaction. The sulfur atom of thiourea acts as the nucleophile, attacking the carbon atom bearing the tosylate group and displacing it. The resulting isothiouronium salt is then hydrolyzed under basic conditions. The hydroxide ion attacks the carbon of the C=N bond, leading to the release of the thiol as a thiolate anion, which is subsequently protonated upon workup.

Caption: Mechanism of thiolation via isothiouronium salt.

Experimental Protocol (Analogous)

-

Materials: 2-Fluorophenethyl Tosylate, Thiourea, Ethanol, Sodium Hydroxide, 1M HCl, Diethyl Ether, Anhydrous MgSO₄.

-

Procedure:

-

Dissolve 2-fluorophenethyl tosylate (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask and heat the mixture to reflux for 3-4 hours.

-

Monitor the formation of the isothiouronium salt by TLC.

-

After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water.

-

Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis.

-

Cool the reaction mixture to room temperature and acidify with 1M HCl to a pH of ~2-3.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (thiols can be volatile).

-

Purify the crude this compound by distillation under reduced pressure or by column chromatography.

-

| Parameter | Value |

| Reactant Ratio (Thiourea) | 1 : 1.1 |

| Reactant Ratio (NaOH) | 1 : 3.0 |

| Temperature (Salt) | Reflux |

| Reaction Time (Salt) | 3-4 hours |

| Temperature (Hydrolysis) | Reflux |

| Reaction Time (Hydrolysis) | 2-3 hours |

| Typical Yield | 60-80% |

Summary of Quantitative Data

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Reduction | NaBH₄, MeOH | >95% |

| 2 | Tosylation | TsCl, Pyridine | 80-90% |

| 3 | Thiolation | Thiourea, NaOH | 60-80% |

Disclaimer: The provided experimental protocols are based on analogous transformations and should be adapted and optimized for the specific synthesis of this compound. All reactions should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Purity analysis of commercially available 2-Fluorobenzeneethanethiol

An In-depth Technical Guide to the Purity Analysis of Commercially Available 2-Fluorobenzeneethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organosulfur compound of interest in synthetic chemistry and drug discovery due to the presence of both a reactive thiol group and a fluorinated aromatic ring. The thiol moiety allows for a variety of chemical transformations, including nucleophilic substitution, addition to electrophiles, and the formation of disulfides. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is of particular interest in the development of novel therapeutic agents.

Given its potential applications, ensuring the purity of commercially available this compound is of paramount importance. Impurities can arise from the synthetic route, degradation, or improper storage and can interfere with downstream applications, leading to irreproducible results and potential safety concerns. This technical guide provides a comprehensive overview of the analytical methods for assessing the purity of this compound, including detailed experimental protocols and data presentation.

Potential Impurities

The most common synthetic route to this compound involves the reaction of a 2-fluorobenzyl halide with a hydrosulfide salt. Based on this, potential impurities may include:

-

Starting Materials: Unreacted 2-fluorobenzyl halide.

-

By-products: Bis(2-fluorophenyl)methanethiol (the corresponding disulfide), and other related sulfur compounds.

-

Solvent Residues: Residual solvents from the synthesis and purification process.

Data Presentation

The following tables summarize representative quantitative data for the purity analysis of a typical batch of commercially available this compound.

Table 1: Representative Purity and Physical Properties

| Parameter | Specification | Result | Method |

| Appearance | Clear, colorless to pale yellow liquid | Conforms | Visual Inspection |

| Purity (Assay) | ≥ 98.0% | 99.2% | GC-FID |

| Refractive Index (at 20°C) | 1.550 - 1.560 | 1.555 | Refractometry |

| Identity | Conforms to structure | Conforms | GC-MS, ¹H NMR |

Table 2: Illustrative Impurity Profile

| Impurity | Retention Time (GC) | Concentration (%) | Method |

| Toluene | 4.2 min | 0.05% | GC-MS |

| 2-Fluorobenzyl chloride | 8.9 min | 0.15% | GC-MS |

| Bis(2-fluorophenyl)methanethiol | 15.2 min | 0.5% | GC-MS |

| Unknown Impurity 1 | 16.1 min | 0.1% | GC-MS |

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assay

This method is used for the quantitative determination of the purity of this compound.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector: Split/Splitless

-

Carrier Gas: Helium

Chromatographic Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial Temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Detector Temperature: 300°C

-

Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This method is used to identify potential impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

Column and conditions as per the GC-FID method.

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 35 - 550 amu

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC-UV) for Orthogonal Purity Assessment

HPLC provides an alternative method for purity determination, which is particularly useful for non-volatile impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water gradient

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-20 min: 95% B

-

20-22 min: 95% to 50% B

-

22-25 min: 50% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Visualizations

Caption: Workflow for GC-FID Purity Assay.

Caption: Workflow for GC-MS Impurity Identification.

Caption: Workflow for HPLC-UV Purity Assessment.

Methodological & Application

Application Notes and Protocols for 2-Fluorobenzeneethanethiol in Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the use of 2-Fluorobenzeneethanethiol in the formation of self-assembled monolayers (SAMs). While specific data for this compound is not extensively available in the current literature, this guide extrapolates from well-documented procedures for structurally similar aromatic and fluorinated thiols to provide a robust framework for its application. The protocols herein cover the preparation, characterization, and potential applications of SAMs formed from this compound, with a focus on techniques relevant to researchers in materials science, biosensing, and drug development.

Introduction to this compound SAMs

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously by the adsorption of a surfactant onto a solid surface. Thiol-based SAMs on gold substrates are a widely studied system due to their stability and ease of preparation. This compound, an aromatic thiol, is expected to form a stable SAM on gold surfaces through the strong affinity of the sulfur headgroup to the gold. The fluorinated benzene tail group will dictate the surface properties of the resulting monolayer, such as hydrophobicity and its potential for molecular interactions.

The introduction of a fluorine atom onto the benzene ring is anticipated to modulate the electronic properties and intermolecular interactions within the SAM, offering a unique surface chemistry. These characteristics make SAMs of this compound potentially valuable for applications in:

-

Biosensors: Creating well-defined surfaces for the specific immobilization of biomolecules.

-

Drug Delivery: Functionalizing nanoparticles or surfaces to control drug loading and release.

-

Anti-fouling Surfaces: Leveraging the properties of fluorinated compounds to resist non-specific protein adsorption.

-

Nanolithography: Creating patterned surfaces for the fabrication of nanoelectronic devices.[1]

Experimental Protocols

This section details the protocols for the formation and characterization of SAMs using this compound.

2.1. Materials and Reagents

-

This compound

-

Gold-coated substrates (e.g., glass slides, silicon wafers)

-

Absolute Ethanol (200 proof)

-

Deionized (DI) water

-

Nitrogen gas (high purity)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Glassware (beakers, petri dishes)

-

Tweezers

2.2. Protocol for SAM Formation

This protocol is a general procedure for forming thiol SAMs on a gold surface.

-

Substrate Cleaning:

-

Immerse the gold-coated substrates in Piranha solution for 10-15 minutes to remove organic contaminants.

-

Thoroughly rinse the substrates with DI water and then with absolute ethanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol.

-

-

SAM Assembly:

-

Immerse the clean, dry gold substrates into the thiol solution.

-

Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After incubation, remove the substrates from the thiol solution.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the SAM-coated substrates under a stream of nitrogen gas.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, preferably under a nitrogen atmosphere, to prevent contamination and degradation.

-

2.3. Workflow for SAM Formation

Figure 1. Workflow for the formation of a this compound SAM on a gold substrate.

Characterization of SAMs

The quality and properties of the formed SAMs should be assessed using various surface-sensitive techniques.

3.1. Contact Angle Goniometry

This technique measures the hydrophobicity of the SAM surface. For a fluorinated aromatic thiol SAM, a high water contact angle is expected.

-

Protocol:

-

Place a droplet of DI water (typically 1-5 µL) onto the SAM surface.

-

Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet.

-

Take measurements at multiple spots on the surface to ensure uniformity.

-

3.2. X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the atoms on the surface.

-

Expected XPS Data:

-

Au 4f: Peaks corresponding to the gold substrate.

-

S 2p: A peak around 162 eV indicates the formation of a gold-thiolate bond. The absence of a peak around 164 eV confirms that most of the thiol is bound to the surface.[2]

-

C 1s: Peaks corresponding to the carbon atoms in the benzene ring and the ethyl chain.

-

F 1s: A peak confirming the presence of fluorine on the surface.

-

3.3. Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS)

PM-IRRAS is used to study the orientation and packing of the molecules within the SAM.

-

Protocol:

-

Acquire a background spectrum from a clean gold substrate.

-

Acquire the spectrum of the SAM-coated substrate.

-

The resulting spectrum will show vibrational modes of the molecules in the SAM, providing insights into their chemical structure and orientation.

-

3.4. Characterization Workflow

Figure 2. Workflow for the characterization of a this compound SAM.

Expected Quantitative Data

The following table summarizes expected quantitative data for SAMs formed from aromatic and fluorinated thiols, which can serve as a reference for what to expect from this compound SAMs.

| Parameter | Aromatic Thiol SAMs (e.g., Biphenylthiol) | Fluorinated Alkanethiol SAMs | Expected Range for this compound SAMs |

| Water Contact Angle | ~70-80° | ~110-120° | 80-110° |

| XPS S 2p Binding Energy | ~162 eV | ~162 eV | ~162 eV[2] |

| XPS F 1s Binding Energy | N/A | ~689 eV | ~688-690 eV |

| SAM Thickness (Ellipsometry) | ~10-15 Å | Varies with chain length | ~10-15 Å |

Note: The actual values for this compound may vary depending on the experimental conditions and the purity of the reagents.

Signaling Pathways and Applications in Drug Development

While direct signaling pathway interactions are not intrinsic to the SAM itself, the functionalized surface can be used to study such pathways. For instance, a this compound SAM could be further modified to immobilize specific ligands or antibodies.

5.1. Logical Relationship for Biosensor Application

Figure 3. Logical relationship for the application of a functionalized SAM in biosensing.

In drug development, SAMs can be used to create model cell membranes or to control the surface properties of drug delivery vehicles. The fluorinated surface of a this compound SAM could be investigated for its ability to modulate protein adsorption and cellular adhesion, which are critical factors in the biocompatibility and efficacy of drug delivery systems.

Conclusion

While direct experimental data for this compound in SAMs is limited, the protocols and expected data presented here provide a solid foundation for researchers to begin working with this molecule. The unique properties of the fluorinated aromatic surface are expected to offer new possibilities in the fields of biosensing, drug development, and materials science. It is recommended that researchers thoroughly characterize the formed SAMs to understand their specific properties.

References

Application of 2-Fluorobenzeneethanethiol in Surface Functionalization

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Fluorobenzeneethanethiol in the functionalization of surfaces, particularly gold surfaces, to form self-assembled monolayers (SAMs). These SAMs can be used to alter the surface properties of materials, which is of significant interest in fields such as biosensor development, drug delivery, and materials science.

Introduction

This compound is an organosulfur compound that can form highly ordered, self-assembled monolayers on noble metal surfaces, most notably gold. The thiol group (-SH) has a strong affinity for gold, leading to the formation of a stable gold-thiolate bond. The fluorinated aromatic headgroup allows for the precise tuning of surface properties such as wettability, protein adsorption, and electronic characteristics. The introduction of a fluorine atom can significantly alter the dipole moment at the surface, providing a powerful tool for controlling interfacial phenomena.

Key Applications

-

Control of Surface Wettability: The fluorinated aromatic ring of this compound can be used to create surfaces with specific hydrophobic or hydrophilic properties.

-

Biomolecule Immobilization: Functionalized surfaces can serve as platforms for the covalent attachment of proteins, DNA, and other biomolecules for applications in biosensors and diagnostics.

-

Corrosion Inhibition: The dense, well-ordered monolayer can act as a protective barrier against corrosive agents.

-

Molecular Electronics: The defined orientation and electronic properties of the SAM can be utilized in the fabrication of molecular electronic devices.

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold Surfaces

This protocol describes the standard procedure for the formation of a this compound SAM on a gold-coated substrate from a solution phase.

Materials:

-

This compound

-

Ethanol (absolute, ACS grade or higher)

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glassware

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 5-10 minutes to remove any organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Rinse the substrates thoroughly with deionized water.

-

Rinse with ethanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Preparation of Thiol Solution:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol in a clean glass vial.

-

Sonicate the solution for 5 minutes to ensure complete dissolution.

-

-

Self-Assembly:

-

Immerse the clean, dry gold substrates into the 1 mM thiol solution.

-

Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

-

-

Rinsing and Drying:

-

After the incubation period, remove the substrates from the thiol solution.

-

Rinse the functionalized substrates thoroughly with copious amounts of fresh ethanol to remove any non-covalently bound molecules.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.

-

Workflow for SAM Formation:

Characterization Data (Analogous Systems)

Table 1: Representative Contact Angle Measurements

The wettability of a surface is commonly assessed by measuring the contact angle of a liquid droplet on the surface.

| Thiol Compound (on Gold) | Water Contact Angle (Advancing) | Hexadecane Contact Angle (Advancing) |

| 4-Fluorobenzenethiol | ~ 70° - 80° | ~ 20° - 30° |

| Benzenethiol | ~ 75° - 85° | ~ 25° - 35° |

| 1-Dodecanethiol (C12) | ~ 110° - 115° | < 10° |

Table 2: Typical Ellipsometric Thickness of SAMs

Ellipsometry is used to measure the thickness of the thin organic monolayer.

| Thiol Compound | Expected Thickness (Å) |

| 4-Fluorobenzenethiol | ~ 7 - 10 Å |

| Benzenethiol | ~ 6 - 9 Å |

| 1-Dodecanethiol (C12) | ~ 15 - 18 Å |

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data

XPS is used to determine the elemental composition and chemical states of the surface.

| Element | Binding Energy (eV) | Assignment |

| S 2p3/2 | ~ 162.0 | Gold-thiolate bond (Au-S)[1][2] |

| S 2p1/2 | ~ 163.2 | Gold-thiolate bond (Au-S)[1][2] |

| C 1s | ~ 284.5 - 285.5 | Aromatic/Aliphatic Carbon |

| F 1s | ~ 687.0 - 688.0 | C-F bond |

| Au 4f7/2 | ~ 84.0 | Gold substrate |

Signaling Pathways and Logical Relationships

The formation of a self-assembled monolayer is a spontaneous process driven by the strong interaction between the sulfur headgroup and the gold surface, followed by the ordering of the aromatic tails through intermolecular interactions.

References

Application Notes and Protocols for 2-Fluorobenzeneethanethiol in Organometallic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction